molecular formula C2H4O2Tl B3422471 Thallic acetate CAS No. 2570-63-0

Thallic acetate

Cat. No.: B3422471
CAS No.: 2570-63-0
M. Wt: 264.44 g/mol
InChI Key: LVAMVZXECCXUGI-UHFFFAOYSA-N
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Description

Thallic acetate, also known as thallium(III) acetate, is an organothallium compound with the chemical formula (CH₃COO)₃Tl. It is a white crystalline solid that is highly toxic and has been used in various chemical reactions and industrial applications. This compound is soluble in water and alcohol but insoluble in ether. It is known for its ability to act as a catalyst in organic synthesis and has been studied for its unique chemical properties .

Mechanism of Action

Target of Action

Thallic acetate, or Thallium (III) acetate, is a chemical compound with the formula Tl(CH3COO)3 . Thallium, the primary component of this compound, is a toxic heavy metal that can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . It is known to interfere with the mechanisms of energy production, especially in glycolysis, the Krebs cycle, and oxidative phosphorylation .

Mode of Action

Thallium replaces potassium in the stabilization of ribosomes and in physiological muscle contraction . Other possible mechanisms of Thallium poisoning include cell mitosis, cell metabolic disorders, interference with DNA synthesis, and the induction of chromosomal abnormalities .

Biochemical Pathways

Thallium toxicity can cause impaired glutathione metabolism and oxidative stress . It disrupts potassium-regulated homeostasis, which may play a role in the mechanism of Thallium toxicity . Thallium can also interfere with the polyketide pathway, as demonstrated by a chemical analogy where a chalcone was converted to an isoflavone using this compound .

Pharmacokinetics

It is known that thallium compounds are tasteless, colorless, and odorless, which can influence their bioavailability .

Result of Action

Thallium-induced toxicity can result in dermatological and gastrointestinal diseases, disorders of the nervous system, and may even result in death . At the cellular level, Thallium can cause DNA damage, genetic, and epigenetic alterations . It can reduce cell viability, interfere with the cell cycle progression, induce apoptosis, inhibit DNA synthesis, and block cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. Thallium is released into the environment from both natural and anthropogenic sources . It is present at very low levels in the environment, but can be found at high concentrations, especially in industrial areas . These environmental concentrations can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of thallic acetate are not fully understood due to limited research. It is known that this compound can interact with various biomolecules, potentially influencing biochemical reactions. For instance, this compound might interact with enzymes and proteins, altering their function and potentially influencing biochemical pathways .

Cellular Effects

This compound can have significant effects on cellular processes. It has been shown to cause systemic toxicity, affecting cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . The exact nature of these interactions and the specific cellular processes affected by this compound remain areas of active research.

Molecular Mechanism

It is known that this compound can interfere with cellular metabolism, affecting vital potassium-dependent processes and mitochondrial metabolism

Temporal Effects in Laboratory Settings

It is known that this compound can cause acute poisoning, suggesting that its effects can be immediate and severe

Dosage Effects in Animal Models

It is known that a dose of 8 mg/kg will cause acute poisoning

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its potential interactions with enzymes and proteins

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

Given its potential interactions with various biomolecules, it is likely that this compound is localized to specific compartments or organelles within the cell

Preparation Methods

Thallic acetate can be synthesized through several methods. One common method involves the reaction of thallium(III) oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The chemical equation for this reaction is:

Tl2O3+6CH3COOH2(CH3COO)3Tl+3H2OTl₂O₃ + 6CH₃COOH → 2(CH₃COO)₃Tl + 3H₂O Tl2​O3​+6CH3​COOH→2(CH3​COO)3​Tl+3H2​O

Another method involves the reaction of thallium(III) hydroxide with acetic acid. This method also requires careful control of reaction conditions to obtain high-purity this compound. The chemical equation for this reaction is:

Tl(OH)3+3CH3COOH(CH3COO)3Tl+3H2OTl(OH)₃ + 3CH₃COOH → (CH₃COO)₃Tl + 3H₂O Tl(OH)3​+3CH3​COOH→(CH3​COO)3​Tl+3H2​O

Industrial production of this compound often involves the use of thallium metal, which is oxidized to thallium(III) and then reacted with acetic acid. This method allows for large-scale production of the compound .

Chemical Reactions Analysis

Thallic acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can act as an oxidizing agent in organic synthesis. It can oxidize alcohols to aldehydes or ketones and can also oxidize phenols to quinones.

    Reduction: this compound can be reduced to thallium(I) acetate or thallium metal using reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, such as halides, to form thallium(III) halides.

Common reagents used in these reactions include acetic acid, sodium borohydride, and halide salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thallic acetate has several scientific research applications, including:

Comparison with Similar Compounds

Thallic acetate can be compared with other thallium compounds, such as thallium(I) acetate and thallium(III) nitrate. While all these compounds contain thallium, they differ in their chemical properties and applications:

    Thallium(I) acetate: This compound is less oxidizing than this compound and is used in different types of chemical reactions. It is also highly toxic and has similar applications in organic synthesis.

    Thallium(III) nitrate: This compound is a strong oxidizing agent and is used in various oxidation reactions. It is also used in the preparation of other thallium compounds.

This compound is unique in its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its high toxicity and specific chemical properties make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

thallium(3+);triacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRRYUGQTFYZGD-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O6Tl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

563-68-8 (Parent)
Record name Thallium (III) acetate
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DSSTOX Substance ID

DTXSID20890561
Record name Thallium (III) acetate
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Molecular Weight

381.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison.
Record name THALLIUM ACETATE
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Solubility

Soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name THALLIUM ACETATE
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Density

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name THALLIUM ACETATE
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CAS No.

563-68-8, 2570-63-0, 15843-14-8
Record name THALLIUM ACETATE
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Record name Thallium (III) acetate
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Record name Acetic acid, thallium(3+) salt (3:1)
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Record name Thallium acetate
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Record name Thallium (III) acetate sesquihydrate
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Record name Thallium acetate
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Record name THALLIUM TRIACETATE
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Melting Point

230 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name THALLIUM ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Thallic Acetate in organic chemistry?

A: this compound is primarily utilized as a strong oxidizing agent in organic synthesis. [] It exhibits versatility in facilitating various oxidative transformations, including the oxidation of alkenes and alkynes, the cleavage of cyclopropane rings, and oxidative rearrangements. []

Q2: Can this compound be used to functionalize aromatic compounds?

A: Yes, this compound reacts with aromatic compounds in acetic acid containing perchloric acid to produce arylthis compound perchlorate monohydrates (Ar-Tl(OAc)(ClO4)·H2O). [] This reaction follows an electrophilic aromatic substitution mechanism, with the reactivity order and isomer distribution reflecting those observed in typical electrophilic substitutions. []

Q3: Are there limitations to using this compound with aromatic compounds?

A: Yes, the formation of arylthallic compounds is not observed when using other Thallic salts such as Thallic nitrate, sulfate, or chloride. [] This highlights the importance of the acetate anion in the reaction mechanism.

Q4: How does this compound react with cyclopropane rings?

A: this compound effectively cleaves cyclopropane rings in organic molecules. [, , ] A notable example is its reaction with methyl ent-trachyloban-19-oate, leading to the formation of various ent-atisane derivatives. [] This reaction pathway offers a valuable synthetic route to access these and related compounds. []

Q5: Is the cleavage of cyclopropanes by this compound selective?

A: The reaction can lead to multiple products. For instance, reacting methyl ent-trachyloban-19-oate with this compound generates four major products, with the minor products including ent-atisane derivatives. [] Further investigation revealed seven additional minor products. [] The formation of these products suggests that while effective, the reaction may not be entirely regiospecific, and the product distribution depends on the specific substrate and reaction conditions. []

Q6: What is the proposed mechanism for the oxidative cleavage of cyclopropanes by this compound?

A: Research suggests that the oxidative cleavage of cyclopropanes by this compound is initiated by the scission of a specific carbon-carbon bond within the cyclopropane ring. [] In the case of methyl ent-trachyloban-19-oate, the mechanism likely involves the initial cleavage of the C13—C16 bond. []

Q7: Are there any safety concerns associated with this compound?

A: Yes, this compound is extremely poisonous. [] It should always be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Q8: What is the long-term stability of this compound?

A: this compound remains stable for extended periods when stored properly. [] It should be kept in a tightly sealed container, shielded from light, and placed in a desiccator to prevent degradation due to moisture.

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